molecular formula C9H11N B183263 1-Phenyl-cyclopropylamine CAS No. 41049-53-0

1-Phenyl-cyclopropylamine

Cat. No. B183263
CAS RN: 41049-53-0
M. Wt: 133.19 g/mol
InChI Key: OYRBDGKUVUVWRI-UHFFFAOYSA-N
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Description

1-Phenyl-cyclopropylamine is a chemical compound with the molecular formula C9H11N . It is also known by other names such as 1-phenylcyclopropanamine and 1-phenylcyclopropan-1-amine .


Synthesis Analysis

The synthesis of 1-substituted cyclopropylamines, which includes 1-Phenyl-cyclopropylamine, has been described in several studies. A novel approach involves phosphine-catalyzed formal tertiary C sp3 –H amination of cyclopropanes . Another method uses ketone zinc/copper homoenolates as electrophiles in the synthesis of 1- and 1,2-substituted cyclopropylamines .


Molecular Structure Analysis

The molecular structure of 1-Phenyl-cyclopropylamine consists of a cyclopropylamine group attached to a phenyl group . The exact mass of the molecule is 133.089149355 g/mol .


Chemical Reactions Analysis

Cyclopropanes, including 1-Phenyl-cyclopropylamine, are involved in various chemical reactions. For instance, cyclopropanation techniques have been widely used in the synthesis of various unique cyclopropane natural products . Another study reported the use of 1-aryl cyclopropyltrifluoroborate in a cross-coupling reaction with 4-bromoacetophenone under a dual Ni/Ir-catalyzed system .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Phenyl-cyclopropylamine include a molecular weight of 133.19 g/mol and a topological polar surface area of 26 Ų . Other properties such as boiling point, vapour pressure, and enthalpy of vaporization are not explicitly mentioned in the search results .

Scientific Research Applications

  • Biochemical Research

    • Summary of Application : 1-Phenyl-cyclopropylamine is used in biochemical research . It is a biochemical for proteomics research .
    • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
    • Results or Outcomes : The outcomes of this application are not provided in the source .
  • Inhibition of CYP24A1

    • Summary of Application : 1-Phenyl-cyclopropylamine is used in the synthesis of cyclopropylamine Vitamin D-like CYP24A1 inhibitors . CYP24A1 hydroxylase plays a key role in tuning the levels and function of 1,25(OH)2D3, and inhibitors of CYP24 may be used for the treatment of a wide variety of clinical conditions .
    • Methods of Application : The synthesis and biological properties of a small series of novel cyclopropylamine vitamin D-like CYP24A1 inhibitors were described . These were designed as structural analogues of a previously described cyclopropylamine vitamin D-like highly selective CYP24A1 inhibitor, CPA1 .
    • Results or Outcomes : Two of these compounds, namely VN-23 and SAP-3, were found to be potent inhibitors of CYP24A1 . Compound VN-23 exhibited selectivity with respect to CYP27B1 almost comparable to that of the lead compound CPA1 . Although compound SAP-3 is only moderately selective with respect to CYP27B1, it is almost as potent as 1,25(OH)2D3 in binding for the vitamin D receptor (VDR) and transcriptional activity, while showing low calcemic activity in vivo .
  • Treatment of Hepatitis C and Pest Control

    • Summary of Application : Derivatives of (1-cyclopropyl)cyclopropylamine have been found to be useful for the treatment of hepatitis C, as pest control agents, as inhibitors of methicillin-resistant Staphylococcus aureus, and as pesticides, insecticides, and acaricides .
    • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
    • Results or Outcomes : The outcomes of this application are not provided in the source .

Safety And Hazards

While specific safety and hazard information for 1-Phenyl-cyclopropylamine is not available in the search results, it’s important to handle all chemical compounds with care and appropriate protective equipment. Always refer to the safety data sheet (SDS) for detailed information .

Future Directions

Cyclopropanes, including 1-Phenyl-cyclopropylamine, continue to be a topic of interest in chemical research. Future directions may include the development of new synthetic protocols and strategies, as well as the exploration of novel chemical reactions involving cyclopropanes .

properties

IUPAC Name

1-phenylcyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c10-9(6-7-9)8-4-2-1-3-5-8/h1-5H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRBDGKUVUVWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276733
Record name 1-Phenyl-cyclopropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-cyclopropylamine

CAS RN

41049-53-0
Record name 1-Phenyl-cyclopropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Following the procedure described in N. W. Werner et. al., J. Org. Syn. Coll. Vol. 5, 273-276, sodium azide (0.915 g, 14.1 mmol) is slowly added to a solution of 1-phenyl-cyclopropanecarboxlic acid (1.0 g, 6.1 mmol) in concentrated sulfuric acid (5 ml) and dichloromethane (10 ml). The sodium sulfate precipitated out of solution. The reaction mixture is heated to 50 degrees C. for 17 hours and then cooled to 0 degrees C. The mixture is basified to pH=11 with sodium hydroxide (1N) and extracted with dichloromethane (2×). The organic layers are combined, dried over sodium sulfate, filtered and concentrated. The residue is purified by chromatography (silica gel; isopropyl alcohol/chloroform/ammonium hydroxide 4/95/1) to give the title compound, MS (ESI+) for C9H11N m/z (M+H)+=134.
Quantity
0.915 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To benzonitrile (1.03 g, 10 mmol) in ether (50 ml) at −70° C. was added Ti(OiPr)4 (3.22 ml, 11 mmol) and EtMgBr (3M in ether, 7.34 mL, 22 mmol) dropwise, the resulting yellow suspension was warmed up to room temperature over 1 h. After stirring for additional 30 min, the dark brown solution was added BF3.Et2O (2.47 mL, 20 mL) at room temperature. The mixture was further stirred for 1 h, and was quenched by 1N HCl (30 mL) and 5N NaOH (30 mL), the suspension was extracted with ether, ether layer was combined, concentrated to give crude residue, which was purified by column (Hexanes/EtOAc, 2:1 to 1:9) to give 1-phenylcyclopropanamine (420 mg).
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
7.34 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.22 mL
Type
catalyst
Reaction Step One
Quantity
2.47 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Dissolve 1-phenyl-cyclopropanecarboxylic acid (2.5 g, 15.4 mmol) in a mixture of sulfuric acid (12.5 mL) and DCM (25 mL). Add sodium azide (2.3 g, 35.4 mmol) by small portions at ambient temperature. Heat the reaction mixture at 50° C. for 8 h, cool to 0° C. and slowly add 2M aqueous NaOH until pH 11. Extract the reaction mixture with DCM (3×100 mL), combine the organic extracts and dry over anhydrous Na2SO4. Evaporate the solvent and purify by chromatography on silica gel eluting with DCM and DCM/2M ammonia in methanol (9:1) to obtain the title compound as a brown oil (1.1 g, 54%). MS (ES+) m/z: 134 (M+H)+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12.5 mL
Type
solvent
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Phenyl-cyclopropylamine
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1-Phenyl-cyclopropylamine
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1-Phenyl-cyclopropylamine
Reactant of Route 4
1-Phenyl-cyclopropylamine
Reactant of Route 5
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1-Phenyl-cyclopropylamine
Reactant of Route 6
1-Phenyl-cyclopropylamine

Citations

For This Compound
12
Citations
RB Silverman, PA Zieske - Journal of medicinal chemistry, 1985 - ACS Publications
… these results and the resultsobtained with 1-phenylcyclopropylamine,13 the mechanism proposed for inactivation of MAO by 1 is shown in Scheme I (R = …
Number of citations: 33 pubs.acs.org
JM Kim, MA Bogdan, PS Mariano - Journal of the American …, 1991 - ACS Publications
… As mentioned in the introductory section, Silverman and his coworkers9 have attributed the inactivation of MAO by 1-phenylcyclopropylamine (4) to the formation of two inhibitor-enzyme …
Number of citations: 32 pubs.acs.org
PA Zieske - 1986 - search.proquest.com
Two different pathways occur during the mechanism-based inactivation of monoamine oxidase (MAO) by 1-phenylcyclopropylamine (1-PCPA), both originating from a common …
Number of citations: 2 search.proquest.com
TC Rosen, S Yoshida, KL Kirk, G Haufe - ChemBioChem, 2004 - Wiley Online Library
… Synthesis of diastereopure 2-fluoro-1-phenyl-cyclopropylamine and -methylamine hydrochlorides. i) CH 2 N 2 ; ii) hν, Et 2 O; iii) NH 2 NH 2 , EtOH; iv) HCl, NaNO 2 , Et 2 O; v) tBuOH; vi) …
S Hruschka, TC Rosen, S Yoshida, KL Kirk… - Bioorganic & medicinal …, 2008 - Elsevier
… In contrast, trans-2-fluoro-1-phenyl-cyclopropylamine (4) was a potent and selective inhibitor of MAO A (selectivity index [IC 50 (MAO B)/IC 50 (MAO A)] of 100). Neither 3 nor 4 was an …
Number of citations: 29 www.sciencedirect.com
FP Guengerich, A Bondon… - N-Oxidation of Drugs …, 2012 - books.google.com
4. Rates of N-demethylation of a series of p-substituted N, N-dimethyl-anilines by cytochrome P-450PB-B were measured and analysed using two different approaches:(a) Hammett …
Number of citations: 0 books.google.com
S Ottoboni, TJ Carlson, WF Trager… - Chemical research in …, 1990 - ACS Publications
In vitro metabolic studies have established that rat liver cytochromes P-450IIB1 and P-450IA1 but not rabbit liver cytochrome P-450IIB4 catalyze the oxidationof the Parkinsonian …
Number of citations: 39 pubs.acs.org
A Carrasquillo - 1971 - search.proquest.com
… Early in this work it was apparent that N-chloro-N-methy 1-1phenyl cyclopropylamine (21) (Chart I) was very reactive. For example, when a pentane solution of 17_was vigorously mixed …
Number of citations: 4 search.proquest.com
MD Prada, R Kettler, WP Burkard… - Acta Psychiatrica …, 1990 - Wiley Online Library
A novel class of antidepressants is emerging with considerable therapeutic potential: reversible inhibitors of monoamine oxidase type A (RIMA). Moclobemide (Aurorix®) is a …
Number of citations: 45 onlinelibrary.wiley.com
FM Rubino, M Pitton, D Di Fabio… - Mass spectrometry …, 2009 - Wiley Online Library
… a drug action mechanism based on adduct formation at the active site of an enzyme is that of the irreversible inactivation of bovine Monoamine Oxidase-B by 1-phenyl-cyclopropylamine…

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